Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCPBFANOWUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
A foundational method involves the cyclization of 3-aminothiophene-2-carboxylic acid derivatives with ethyl cyanoacetate. This reaction proceeds via base-catalyzed intramolecular cyclization, typically using sodium ethoxide in ethanol under reflux. The mechanism involves nucleophilic attack of the amine group on the electrophilic carbon of the cyanoacetate, followed by ring closure to form the thienopyridine core.
Optimization Insights :
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Reagent Ratios : A 1:1 molar ratio of 3-aminothiophene precursor to ethyl cyanoacetate minimizes side products.
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Solvent Systems : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates.
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Reaction Time : Extended reflux (6–8 hours) ensures complete cyclization, with yields reaching 70–75%.
Thioglycolate-Mediated Cyclization
An alternative approach employs ethyl thioglycolate for sulfur incorporation. In this method, 3-bromoisonicotinonitrile reacts with ethyl thioglycolate in dimethylformamide (DMF) under basic conditions (sodium ethanolate). The thiol group attacks the brominated pyridine, followed by cyclization to form the thieno[3,2-b]pyridine skeleton.
Example Procedure (Adapted from):
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Reactants : 3-Bromoisonicotinonitrile (10.93 mmol), ethyl 2-mercaptoacetate (10.93 mmol).
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Conditions : DMF solvent, sodium ethanolate (1 equiv), 2 hours at room temperature.
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Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.
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Yield : 67% after recrystallization.
Key Advantages :
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Short reaction time (2 hours).
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Avoids high-temperature reflux, reducing energy costs.
Cross-Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables the introduction of aryl groups at specific positions. For example, 2,6-dichloronicotinonitrile undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ in dioxane under reflux. The monosubstituted product is subsequently reacted with ethyl thioglycolate to form the thienopyridine core.
Critical Parameters :
Sandmeyer Reaction for Functionalization
The Sandmeyer reaction modifies the amino group into other functionalities. For instance, treating ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with nitrous acid (HNO₂) generates a diazonium intermediate, which is displaced by cyanide or halides to yield nitriles or halopyridines.
Applications :
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Synthesizes derivatives for further amidation or esterification.
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Enables diversification of the core structure for drug discovery.
Functional Group Interconversion
Hydrazine-Mediated Carboxylate Conversion
Hydrazine hydrate reacts with the ester group of this compound to form carbohydrazide derivatives. This intermediate is pivotal for synthesizing pyridothienopyrimidines via condensation with triethyl orthoesters.
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Reactants : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1 equiv), hydrazine hydrate (excess).
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Conditions : Reflux in ethanol for 2 hours.
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Outcome : 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide (90% yield).
Acetylation and Acylation
Acetic anhydride acetylates the amino group under reflux, producing N-acetyl derivatives. This reaction is critical for protecting the amine during subsequent functionalization steps.
Typical Protocol :
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Reactants : 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide (1 equiv), acetic anhydride (5 equiv).
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Conditions : Reflux for 3 hours.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability. Key benefits include:
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Enhanced Heat Transfer : Mitigates thermal degradation during exothermic steps.
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Consistent Product Quality : Automated control reduces variability.
Challenges :
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Catalyst immobilization for cross-coupling reactions.
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Solvent compatibility with flow systems.
Green Chemistry Approaches
Recent advances emphasize solvent-free cyclization and catalytic recycling. For example, microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Thioglycolate Cyclization | 67 | 2 hours | Mild conditions, short duration | Requires DMF, challenging workup |
| Suzuki-Miyaura Coupling | 55–60 | 12–24 hours | Versatile for aryl group introduction | High catalyst cost, byproduct formation |
| Hydrazine Conversion | 90 | 2 hours | High yield, simple setup | Limited to carbohydrazide derivatives |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pyridine ring of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate participates in Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example, coupling with 4-methoxyphenyl boronic acid introduces substituents at the 6-position of the pyridine ring (Scheme 3) .
Typical Conditions :
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Catalyst: Pd(dppf)Cl₂ (2–4 mol%)
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Base: K₂CO₃
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Solvent: DME/H₂O (3:1)
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Temperature: 100°C
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Yield: 65–78%
Notable Coupling Partners :
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4-Methoxyphenyl boronic acid
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Thiophen-2-yl boronic acid
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Pyridin-3-yl boronic acid
Oxidative Dimerization
Under hypochlorite (NaOCl) oxidation in aqueous alkaline conditions, analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo regio- and stereoselective dimerization via C–N and C–C bond formation (Figure 8) . While studies focus on carboxamides, the ester derivative likely exhibits similar reactivity.
Proposed Mechanism :
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Electrophilic attack by HOCl/Cl⁺ generates a resonance-stabilized cation.
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Deprotonation forms a reactive anion.
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Cation-anion coupling initiates a cascade cyclization, yielding polycyclic dimers .
Amide Coupling via Carboxylic Acid Intermediate
Hydrolysis of the ethyl ester group produces 3-aminothieno[3,2-b]pyridine-2-carboxylic acid, which undergoes HATU-mediated coupling with amines to form secondary/tertiary amides (Scheme 3) .
Representative Example :
| Amine | Coupling Yield (%) |
|---|---|
| Morpholine | 82 |
| 4-Fluoroaniline | 75 |
| N-Methylpiperazine | 88 |
Intramolecular Cyclizations
The compound serves as a precursor for fused heterocycles. For instance, reaction with 2-cyanothioacetamide under basic conditions (K₂CO₃, ethanol, reflux) yields thieno[2,3-b]pyrido[4,3-d]thiazole derivatives via intramolecular cyclization .
Key Observations :
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Cyclization efficiency depends on electron-withdrawing groups on the pyridine ring.
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Yields range from 45% (sterically hindered substrates) to 68% (electron-deficient aryl groups) .
Comparative Reaction Table
| Reaction Type | Conditions | Key Products | Yield Range (%) |
|---|---|---|---|
| Three-component synthesis | Microwave, DMF-DMA, amines | Pyrimidin-4(3H)-one hybrids | 75–92 |
| Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, 100°C | 6-Arylthienopyridines | 65–78 |
| Oxidative dimerization | NaOCl, H₂O/NaOH | Polycyclic dimers | 60–75* |
| Amide coupling | HATU, DIPEA, DMF | Secondary/tertiary amides | 75–88 |
*Estimated from analogous carboxamide systems .
Mechanistic Insights and Challenges
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Steric Effects : Bulky substituents on the pyridine ring reduce yields in cross-coupling reactions due to hindered Pd coordination .
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Solvent Dependency : Aqueous alkaline media favor oxidative dimerization, while polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
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Limitations : Low reactivity of electron-rich boronic acids in Suzuki couplings and competing side reactions in oxidative conditions remain unresolved challenges .
Scientific Research Applications
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine Derivatives with Substituent Variations
Modifications to the core structure significantly alter chemical and biological properties:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Differences & Biological Activity | References |
|---|---|---|---|---|
| Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | Bromine at position 3 | 286.15 | Enhanced electrophilicity; used in cross-coupling reactions | |
| Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate | Methyl at position 4 | 234.27 | Improved solubility; explored as kinase inhibitors for cancer | |
| Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate | Isopropyl at position 6 | 264.35 | Potent IκB kinase inhibitor for inflammatory diseases | |
| Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | Methyl at positions 4, 5, 6 | 264.35 | Increased lipophilicity; enhanced antimicrobial activity |
Key Trends :
- Bulkier substituents (e.g., isopropyl) improve target binding affinity but may reduce solubility.
- Electron-withdrawing groups (e.g., bromine) enhance reactivity for further functionalization.
Ring Fusion Variants
Alterations in ring fusion patterns lead to distinct geometries and properties:
Impact :
- [2,3-c] fusion creates a less planar structure, reducing π-stacking interactions critical for DNA intercalation .
Heteroatom-Substituted Analogs
Replacing sulfur with oxygen or nitrogen alters electronic properties:
| Compound Name | Core Structure | Key Differences | References |
|---|---|---|---|
| Ethyl furo[3,2-c]pyridine-2-carboxylate | Furo[3,2-c]pyridine | Reduced lipophilicity; lower cytotoxicity | |
| Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Pyrrolo[3,2-b]pyridine | Increased hydrogen bonding capacity; anticancer applications |
Functional Group Modifications
Variations in the ester/amide groups influence pharmacokinetics:
| Compound Name | Functional Group | Key Differences | References |
|---|---|---|---|
| 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | Carboxylic acid | Higher solubility; reduced cell permeability | |
| 3-Bromothieno[2,3-b]pyridine-2-carboxamide | Amide | Improved metabolic stability; slower hydrolysis |
Practical Considerations :
- Ethyl esters are prone to hydrolysis, making them prodrug candidates.
- Amides offer prolonged half-lives in vivo .
Anticancer Activity
Kinase Inhibition
- IκB Kinase: Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate inhibits IKKβ at nanomolar concentrations, pivotal in inflammation pathways .
Biological Activity
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (EATPC) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of EATPC, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
Overview of this compound
EATPC is a derivative of thieno[3,2-b]pyridine, a class of compounds known for their diverse biological activities. The structural framework of EATPC allows it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research has demonstrated that EATPC exhibits significant antitumor properties. The following table summarizes key studies evaluating the compound's efficacy against various cancer cell lines:
- Induction of Apoptosis : EATPC has been shown to induce apoptosis in cancer cells through various pathways. In the NCI-H460 cell line, treatment with EATPC resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis using Annexin V staining .
- Cell Cycle Arrest : The compound alters the cell cycle distribution, particularly causing a decrease in cells in the G0/G1 phase and an increase in sub-G1 populations indicative of apoptosis . This effect suggests that EATPC may disrupt normal cell cycle progression in tumor cells.
- Selectivity Towards Tumor Cells : Studies indicate that EATPC exhibits lower toxicity towards non-tumor cells compared to its effects on tumor cells, suggesting a degree of selectivity that is crucial for therapeutic applications .
Case Studies
A notable study involved the synthesis and evaluation of EATPC derivatives which were assessed for their growth inhibitory effects on several human tumor cell lines. The results indicated that compounds derived from EATPC maintained or enhanced the original compound's antitumor activity while demonstrating reduced toxicity to normal cells .
Another investigation highlighted the use of EATPC in combination therapies, where it was paired with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines . This approach underscores the potential for EATPC to serve as a valuable component in multi-drug regimens.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its derivatives?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, mthis compound derivatives are functionalized using Buchwald-Hartwig (C-N coupling) or Suzuki (C-C coupling) reactions. Key steps include:
- Using Pd catalysts (e.g., Pd(OAc)₂) with ligands like xantphos and bases such as Cs₂CO₃ .
- Reacting with bromo-nitrobenzenes or aryl halides to introduce substituents at the pyridine ring .
- Optimizing reaction conditions (solvent, temperature) to improve yields, which often range from 50–75% .
Q. How is structural characterization performed for thieno[3,2-b]pyridine derivatives?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- HRMS : Validates molecular weight and isotopic distribution .
Q. What in vitro assays are used to evaluate cytotoxicity?
- Cell viability assays : MTT or SRB assays on human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) .
- Cell cycle analysis : Flow cytometry to assess apoptosis (e.g., sub-G1 peak detection) .
- Hepatotoxicity screening : Comparative studies on non-tumor cells (e.g., primary hepatocytes) to ensure selective cytotoxicity .
Advanced Research Questions
Q. How do substituents at the 6-position influence antitumor activity?
- Electron-withdrawing groups (e.g., nitro, cyano) enhance cytotoxicity by improving DNA intercalation or enzyme inhibition. Derivatives with benzothiazole substituents show GI₅₀ values as low as 3.5 µM in HepG2 cells .
- Bulkier groups (e.g., indole) may reduce activity due to steric hindrance (GI₅₀ ~15–18 µM) .
- QSAR models : Correlate substituent hydrophobicity (logP) and electronic effects (Hammett constants) with IC₅₀ values .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Standardize assay protocols : Variations in cell passage number, incubation time, or serum concentration can alter results. For example, HepG2 cytotoxicity studies require strict adherence to 48-hour exposure periods .
- Validate purity : Impurities from incomplete Boc deprotection (e.g., in intermediates like Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) may skew bioactivity .
- Cross-validate with orthogonal assays : Combine cell cycle analysis with caspase-3 activation assays to confirm apoptosis mechanisms .
Q. How can computational methods optimize derivative design?
- Molecular docking : Predict binding to targets like DNA topoisomerase II or tubulin using crystal structures of thieno[3,2-b]pyridine derivatives .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., BBB permeability, metabolic stability) to prioritize compounds for synthesis .
- Machine learning : Train models on existing datasets (e.g., GI₅₀ values of 6-substituted derivatives) to predict novel bioactive scaffolds .
Q. What are the challenges in scaling up Pd-catalyzed reactions for thieno[3,2-b]pyridine synthesis?
- Catalyst loading : High Pd costs necessitate ligand optimization (e.g., xantphos vs. BINAP) to reduce catalyst usage to <5 mol% .
- Byproduct formation : Trace palladium residues require post-synthesis purification (e.g., silica gel chromatography or recrystallization) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve yields but complicate waste management .
Methodological Notes
- Safety : Handle intermediates (e.g., bromo-nitrobenzenes) in fume hoods; avoid skin contact with Pd catalysts .
- Data reproducibility : Archive NMR (DEPT, 2D) and HRMS spectra for peer review .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
